Cas no 2171598-99-3 (2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid)

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid
- 2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid
- 2171598-99-3
- EN300-1523447
-
- インチ: 1S/C27H32N2O5/c1-3-27(4-2,25(31)32)16-28-24(30)23(17-13-14-17)29-26(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22-23H,3-4,13-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: YHWJEEXMMVISOP-UHFFFAOYSA-N
- SMILES: O=C(C(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C(=O)O)(CC)CC
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 725
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 105Ų
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1523447-1.0g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1523447-0.25g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1523447-0.5g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1523447-10.0g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1523447-0.1g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1523447-250mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1523447-500mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1523447-2500mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1523447-2.5g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1523447-5.0g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]methyl}-2-ethylbutanoic acid |
2171598-99-3 | 5g |
$9769.0 | 2023-06-05 |
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acidに関する追加情報
Introduction to 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid (CAS No. 2171598-99-3)
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid, identified by its CAS number 2171598-99-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules designed with structural features that make it a promising candidate for various biological applications. Its molecular architecture incorporates a cyclopropyl group, an acetamide moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amine, which collectively contribute to its unique chemical and biological properties.
The presence of the Fmoc group is particularly noteworthy, as it is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions. This feature makes the compound valuable in the context of drug discovery, where peptide-based therapeutics are increasingly prevalent. The cyclopropyl group, on the other hand, is known to enhance metabolic stability and binding affinity in certain drug candidates, making it an attractive structural element for medicinal chemists.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, allowing researchers to explore its potential applications more thoroughly. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. This has been facilitated by the development of novel catalytic systems and purification techniques, which are essential for producing complex molecules like this one at scale.
In terms of biological activity, preliminary studies suggest that 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid exhibits promising interactions with biological targets. The combination of the acetamide and Fmoc functionalities may contribute to its ability to modulate enzyme activity or interact with specific receptors. While detailed pharmacological data is still being gathered, these initial findings are encouraging and warrant further investigation.
The compound’s structural features also make it a valuable tool for medicinal chemistry research. The presence of multiple reactive sites allows for derivatization, enabling the creation of libraries of analogs with tailored properties. This approach is particularly useful in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested against biological targets to identify lead candidates for drug development.
One of the most exciting aspects of this compound is its potential in the development of novel therapeutic agents. Given its unique structural features, it may be explored as a scaffold for drugs targeting a wide range of diseases. For instance, its ability to interact with biological macromolecules could make it useful in developing treatments for neurological disorders, cancer, or inflammatory diseases.
The role of computational chemistry has become increasingly important in the study of this compound. Advanced computational methods can predict its behavior in various environments, helping researchers design experiments more efficiently. Molecular dynamics simulations and quantum mechanical calculations have been used to understand how the compound interacts with proteins and other biomolecules at an atomic level. These insights are crucial for optimizing its design and improving its efficacy as a drug candidate.
Another area where this compound shows promise is in materials science. Its unique chemical properties make it suitable for applications in polymer chemistry and nanotechnology. For example, it could be used to develop new types of biodegradable polymers or as a building block for constructing functional materials with specific properties.
The synthesis and characterization of this compound have also contributed to the advancement of analytical techniques. Modern spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming its structure and purity. These techniques provide detailed information about the compound’s molecular structure, which is essential for understanding its behavior in biological systems.
In conclusion,2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidomethyl}-2-ethylbutanoic acid (CAS No. 2171598-99-3) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable candidate for further study. As research continues, we can expect more insights into its potential applications across various fields, from medicine to materials science.
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